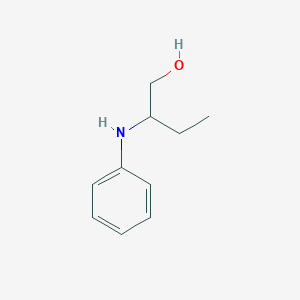
2-(Phenylamino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Phenylamino)butan-1-ol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 . The molecule contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “2-(Phenylamino)butan-1-ol” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“2-(Phenylamino)butan-1-ol” has a predicted density of 1.057±0.06 g/cm3 and a predicted boiling point of 305.2±15.0 °C . It also has a predicted acidity coefficient (pKa) of 14.67±0.40 .Wissenschaftliche Forschungsanwendungen
1. Binding Energy Studies
Research on the binding energy of hydrogen-bonded complexes has been conducted, involving 1-phenylethanol, which shares a structural similarity with 2-(phenylamino)butan-1-ol. The study explores the stability of homochiral and heterochiral complexes, providing insights into the molecular interactions and stability of similar compounds (Mons et al., 2000).
2. Catalysis and Enantioselectivity
Catalytic processes involving similar molecules, such as cis-cyclohexan-1,2-diol and meso-butan-2,3-diol, have been investigated for their enantioselective phenylierung. These studies are relevant for understanding the catalytic potential and selectivity of 2-(phenylamino)butan-1-ol in synthetic applications (Brunner et al., 1986).
3. Polymerization Initiators
Research indicates that certain aromatic aminoalcohols, similar to 2-(phenylamino)butan-1-ol, can initiate polymerization processes when exposed to UV radiation. These compounds show potential as polymerization initiators in coating technologies (Arsu et al., 2009).
4. Oxidation Reactions
Studies on the oxidation of butan-1-ol by nicotinamide-adenine dinucleotide catalyzed by yeast alcohol dehydrogenase provide a basis for understanding the oxidative behavior of similar compounds, which can be relevant for biochemical and pharmacological applications (Dickenson & Dickinson, 1975).
5. Nitridation in Dehydration Mechanisms
Investigations into the role of nitridation in the dehydration mechanisms of butan-1-ol and butan-2-ol over oxynitrides can provide insights into the chemical behavior and reaction pathways of 2-(phenylamino)butan-1-ol in similar conditions (Delsarte et al., 2006).
6. Synthesis of Chiral Derivatives
The synthesis of chiral derivatives, such as (S)-(+)-2-(N-benzylamino)butan-1-ol, from Schiff bases through catalytic hydrogenation demonstrates the potential of 2-(phenylamino)butan-1-ol in enantioselective syntheses and its applications in producing optically active compounds (Hegedüs et al., 2015).
7. Alkaline Phosphatase Microheterogeneity
Research on alkaline phosphatases extracted with butan-1-ol from pig kidney reveals the microheterogeneity and role of neuraminic acid, which could be relevant for studies involving 2-(phenylamino)butan-1-ol in biological systems (Hiwada & Wachsmuth, 1974).
8. Corrosion Inhibition Properties
A study on the corrosion inhibition properties of phenyl aldehyde layers functionalized with amino alcohols, including derivatives of 2-(phenylamino)butan-1-ol, highlights the potential applications in materials science and corrosion protection (Chira et al., 2021).
Eigenschaften
IUPAC Name |
2-anilinobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9(8-12)11-10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMZLSIURNPYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2968237.png)
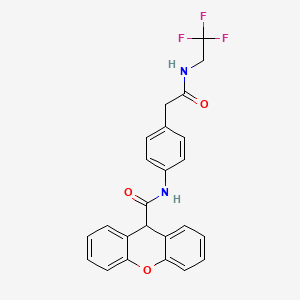
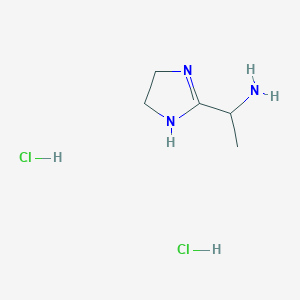
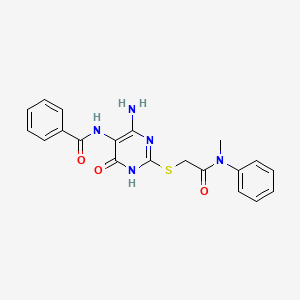

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)
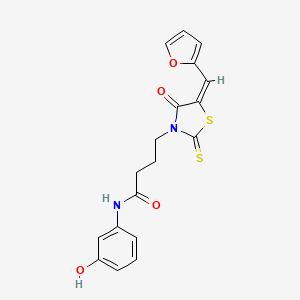

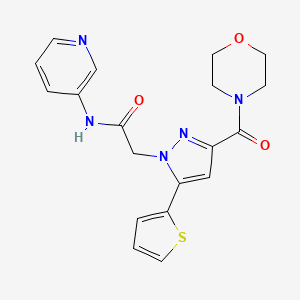
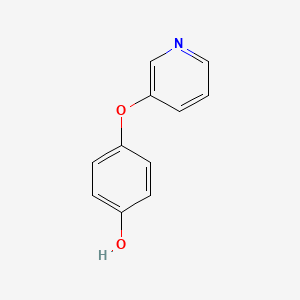
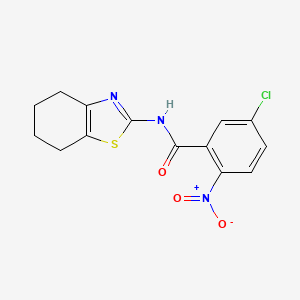
![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)
![2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2968257.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)